Product packaging for Carbocyanine dye diic12(3)(Cat. No.:CAS No. 84109-08-0)

Carbocyanine dye diic12(3)

Cat. No.: B1232791
CAS No.: 84109-08-0
M. Wt: 765.5 g/mol
InChI Key: MPVFAUXPXHGRPQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Fluorescent Probe Development

The development of fluorescent probes has revolutionized the life sciences, allowing for the visualization and tracking of specific molecules and cellular components in real-time. Carbocyanine dyes, in particular, have found a niche as lipophilic tracers for labeling membranes and other hydrophobic structures. aatbio.com Their utility is further enhanced by the availability of various analogs with distinct spectral properties, enabling multicolor imaging experiments. aatbio.com For instance, dyes like DiI, DiO, DiD, and DiR offer a palette of fluorescent colors from orange to deep red, facilitating the simultaneous tracking of multiple cellular populations or events. aatbio.com

DiIC12(3) as a Key Component in Membrane Research Methodologies

DiIC12(3) distinguishes itself within the carbocyanine family through its specific structural features and resulting properties. As a shorter-chain analog of the more common DiI (DiIC18(3)), DiIC12(3) possesses two dodecyl (C12) alkyl chains. smolecule.comwikipedia.org This reduced hydrophobicity is thought to facilitate easier incorporation into cellular membranes compared to its longer-chain counterparts. fishersci.co.ukthermofisher.com

This characteristic makes DiIC12(3) particularly valuable for a range of membrane research methodologies. Its primary applications include the study of membrane dynamics, such as tracking the lateral diffusion of lipids and proteins, investigating vesicle fusion, and identifying lipid rafts. It is also extensively used for long-term cell tracing of various cell types, including endothelial cells and neurons. vwr.com Furthermore, its fluorescent properties are leveraged in quantitative assays to measure parameters like membrane potential and lipid order through techniques such as fluorescence lifetime imaging (FLIM).

The utility of DiIC12(3) is underscored by its preference for more fluid membrane domains. Its shorter hydrocarbon tail is better accommodated in flexible, thin lipid bilayers, causing the dye to accumulate in these regions of increased fluidity. nih.gov This property makes it an excellent tool for visualizing and studying the formation and dynamics of fluid membrane domains in living cells. nih.gov

Physicochemical Properties of DiIC12(3)

PropertyValue
Molecular Formula C47H73ClN2O4
Molecular Weight 765.5 g/mol nih.gov
Excitation Maximum (λex) ~549-550 nm aatbio.com
Emission Maximum (λem) ~564-565 nm aatbio.com
Extinction Coefficient ~148,000 cm-1 M-1 aatbio.com
Solubility Soluble in DMSO and ethanol (B145695) aatbio.com

Research Findings on DiIC12(3)

Detailed research has highlighted the versatility of DiIC12(3) in various experimental contexts. For instance, in neuronal tracing studies, it has been effectively used to label and visualize the projections of neurons, providing clear insights into neural pathways both in vitro and in vivo. smolecule.com Another innovative application is in "vessel painting," where DiIC12(3) incorporated into liposomes has demonstrated improved staining of blood vessels in the brain compared to other dyes.

Studies have also shown that the incorporation of DiIC12(3) into membranes is influenced by the lipid composition. It tends to incorporate more efficiently into liquid-disordered phases compared to gel phases. Furthermore, the presence of negatively charged lipids can reduce dye incorporation due to electrostatic repulsion.

In the context of tissue clearing techniques like CLARITY, the performance of DiIC12(3) has been investigated. While non-fixable dyes like DiIC12(3) can be less resilient to the clearing process, the use of neutral liposomes has been shown to result in high vessel-specific fluorescence with low background noise. biorxiv.org

Comparison with Other Carbocyanine Dyes

The choice of carbocyanine dye often depends on the specific experimental requirements. The table below provides a comparison of DiIC12(3) with its longer-chain analog, DiIC18(3).

FeatureDiIC12(3)DiIC18(3) (DiI)
Alkyl Chain Length C12 (dodecyl)C18 (octadecyl)
Hydrophobicity LowerHigher
Incorporation into Membranes May incorporate more easily fishersci.co.ukMore established for long-term tracing
Retention in Membranes Moderate High
Diffusion Speed in Membrane Faster biorxiv.orgSlower

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H73ClN2O4 B1232791 Carbocyanine dye diic12(3) CAS No. 84109-08-0

Properties

CAS No.

84109-08-0

Molecular Formula

C47H73ClN2O4

Molecular Weight

765.5 g/mol

IUPAC Name

(2Z)-1-dodecyl-2-[(E)-3-(1-dodecyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;perchlorate

InChI

InChI=1S/C47H73N2.ClHO4/c1-7-9-11-13-15-17-19-21-23-29-38-48-42-34-27-25-32-40(42)46(3,4)44(48)36-31-37-45-47(5,6)41-33-26-28-35-43(41)49(45)39-30-24-22-20-18-16-14-12-10-8-2;2-1(3,4)5/h25-28,31-37H,7-24,29-30,38-39H2,1-6H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

MPVFAUXPXHGRPQ-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O

Isomeric SMILES

CCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O

Canonical SMILES

CCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O

Synonyms

1,1'-didodecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate
carbocyanine dye DiIC12(3)
DiIC(12)

Origin of Product

United States

Synthetic Methodologies and Structural Modulation

General Synthetic Pathways for Indocarbocyanine Core Structures

The fundamental structure of an indocarbocyanine dye consists of two identical or different heterocyclic rings, typically indolenine-based, connected by a polymethine chain. nih.govresearchgate.net The synthesis of this core is a classic example of condensation chemistry.

A common and established method involves the condensation of two equivalents of a quaternized indolenine derivative with a suitable polymethine bridge source. ontosight.ai The synthesis often begins with the preparation of the primary building blocks, which are indolenine derivatives. For symmetrical dyes like the "DiI" family, this typically involves reacting two molecules of a Fischer's base derivative (e.g., 2,3,3-trimethyl-1-dodecyl-3H-indolium) with a molecule that provides the three-carbon polymethine bridge, such as malonaldehyde dianil hydrochloride or triethyl orthoformate. nih.gov

Alternative pathways for creating unsymmetrical cyanines, where the two heterocyclic systems differ, are more complex. researchgate.net These can involve a stepwise approach, first creating a "hemicyanine" intermediate by reacting one heterocyclic base with a polymethine synthon, and then reacting this intermediate with a second, different heterocyclic base. acs.org Solid-phase synthesis has also been developed to streamline the production of unsymmetrical dyes and simplify purification. acs.org

Table 1: Key Steps in Indocarbocyanine Core Synthesis

Step Description Key Reagents
1. Heterocycle Formation Synthesis of the indolenine building blocks. Substituted hydrazines and ketones (e.g., 3-methyl-2-butanone). mdpi.com
2. Quaternization Alkylation of the nitrogen atom on the indolenine ring. Alkyl halides (e.g., dodecyl bromide).

| 3. Condensation | Reaction of two quaternized heterocycles with a polymethine source to form the final dye structure. | Malonaldehyde dianil, Triethyl orthoformate. nih.govacs.org |

Targeted Introduction of Alkyl Chains for Lipophilic Integration

A defining feature of DiIC12(3) is its high lipophilicity, which enables it to readily insert into the lipid bilayers of cell membranes. nih.gov This property is conferred by the two long dodecyl (C12) alkyl chains attached to the nitrogen atoms of the indole (B1671886) rings. ontosight.ai

The targeted introduction of these chains is typically achieved during the quaternization step of the synthesis. smolecule.com The synthesis often begins with a precursor like 1,2,3,3-tetramethylindolenine. This precursor is then reacted with a long-chain alkyl halide, such as dodecyl bromide, in a quaternization reaction. This step proceeds with high efficiency, often in an anhydrous solvent like acetonitrile (B52724) under heat, to yield the N-alkylated indolium salt. This salt is then used in the subsequent condensation reaction to form the final dye.

The length of these alkyl chains is a critical determinant of the dye's hydrophobicity. nih.gov Dyes with shorter chains are more hydrophilic, while the long saturated C12 chains of DiIC12(3) ensure strong hydrophobic interactions with the hydrocarbon tails of membrane phospholipids, effectively anchoring the dye within the membrane. nih.govrsc.org

Strategies for Counterion Exchange and Derivative Synthesis

While the core structure and alkyl chains define the fundamental properties of DiIC12(3), its function can be further refined through counterion exchange and the synthesis of specialized derivatives. These modifications can enhance solubility or allow the dye to be chemically fixed in place.

A key strategy for modulating the photophysical properties of cyanine (B1664457) dyes is through counterion exchange. researchgate.netnih.gov The dye is synthesized as a salt, commonly with a perchlorate (B79767) ontosight.ai or iodide smolecule.com anion. However, the nature of this counterion can significantly impact the dye's brightness and photostability, particularly in non-polar environments. researchgate.netresearchgate.net Studies have shown that exchanging the original small anion for larger, "softer" counterions, such as fluorinated aryl borates, can lead to a multi-fold increase in both brightness and photostability. researchgate.netnih.gov This enhancement is attributed to the promotion of an ideal polymethine state where charge is effectively delocalized across the conjugated bridge. researchgate.net The exchange process is typically straightforward, involving the sonication of the dye in an organic solvent like dichloromethane (B109758) with an aqueous solution of the desired counterion salt. researchgate.net

The synthesis of these derivatives can be achieved in several ways:

Building from a Sulfonated Precursor: The synthesis can begin with a sulfonated starting material, such as 4-hydrazinobenzenesulfonic acid. mdpi.com This acid is used to construct the indolenine ring, which already contains the sulfonate group. This sulfonated heterocycle is then carried through the standard quaternization and condensation steps. mdpi.com

Direct Sulfonation: Existing dye molecules can sometimes be directly sulfonated, although this can be less specific.

Sulfoalkylation: A sulfoalkyl group can be introduced during the quaternization step by using an appropriate alkylating agent, such as 6-bromohexanoic acid followed by conversion to a sulfonate. mdpi.comgoogle.com

A commercially relevant example is DiIC12(3)-DS, a disulfonic acid derivative that has stronger fluorescence in water compared to the highly lipophilic parent compound. aatbio.com The strategic placement of one or more sulfonate groups allows for fine-tuning of the dye's solubility and aggregation properties. google.commathnet.ru

For many microscopy applications, it is desirable to fix the tissue after staining to preserve cellular structures for detailed analysis. Standard lipophilic dyes like DiIC12(3) are not covalently bound and can be extracted by solvents or detergents used in fixation and permeabilization protocols. acs.orgnih.gov

To address this, "fixable" derivatives have been synthesized. These molecules incorporate a chemically reactive group that can form a covalent bond with cellular components, typically proteins. wikipedia.org A prominent example is CM-DiI, an analogue that contains a thiol-reactive chloromethyl (—CH₂Cl) group. wikipedia.org This group can react with thiol moieties (—SH) on proteins like cysteine. Furthermore, this modification makes the dye fixable by aldehyde-based fixatives (e.g., formaldehyde (B43269) or glutaraldehyde), which cross-link the dye-protein conjugate into the surrounding cellular matrix. wikipedia.org The synthesis of such derivatives involves modifying the core dye structure to include the desired reactive functional group.

Table 2: Comparison of DiIC12(3) and Its Derivatives

Derivative Type Key Structural Modification Primary Functional Advantage Synthetic Strategy
DiIC12(3) (Parent) Two C12 alkyl chains High lipophilicity for membrane staining. ontosight.ai Quaternization with dodecyl bromide.
Sulfonated One or more sulfonate (—SO₃⁻) groups Enhanced aqueous dispersibility. aatbio.comgoogle.com Synthesis from sulfonated precursors (e.g., 4-hydrazinobenzenesulfonic acid). mdpi.com

| Fixable | Covalent reactive group (e.g., —CH₂Cl) | Covalent attachment to cellular components, allowing for post-staining fixation. wikipedia.org | Introduction of a reactive moiety to the core structure. |

Advanced Spectroscopic and Photophysical Methodologies for Characterization

Exploration of Fluorescence Dynamics in Heterogeneous Environments

DiIC12(3) is weakly fluorescent in aqueous solutions but exhibits significantly enhanced fluorescence upon incorporation into lipid bilayers. fishersci.co.ukaatbio.comaatbio.com This characteristic makes it an excellent marker for cellular membranes. Its behavior within these membranes is not uniform; rather, it is influenced by the local lipid composition, phase, and organization. Advanced fluorescence microscopy techniques are employed to study these dynamics in detail.

With its two C12 saturated alkyl chains, DiIC12(3) displays distinct partitioning behavior compared to its longer-chain analogs. nih.gov Research has shown that in phase-coexistent model membranes, the shorter-chain DiIC12(3) preferentially partitions into the more fluid, liquid-disordered (Ld) phases. nih.govresearchgate.net This contrasts with longer-chain dialkylcarbocyanines like DiIC18(3), which show a preference for more rigid, liquid-ordered (Lo) or gel phases. thermofisher.com This differential partitioning is fundamental to its application in studying membrane heterogeneity.

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique that measures the average time a fluorophore remains in its excited state before emitting a photon. nih.govleica-microsystems.com This lifetime is an intrinsic property of the fluorophore that is sensitive to its nano-environment, including factors like local viscosity, polarity, and molecular interactions, but is independent of fluorophore concentration or excitation intensity. ibidi.comsemi.ac.cn

For DiIC12(3), FLIM is used to report on the lipid order of cell membranes. The fluorescence lifetime of DiI dyes increases with the viscosity of their local environment. researchgate.net Studies using time-correlated single photon counting have demonstrated that DiIC12(3) exhibits a shorter fluorescence lifetime when it partitions into the more fluid, liquid-disordered membrane phases. For instance, in one study, the average fluorescence lifetime of DiIC12(3) in stained cells was measured to be 1.26 ± 0.12 ns, which was lower than that of its longer-chain counterpart, DiIC18(3) (1.47 ± 0.49 ns), indicating that DiIC12(3) probes a more fluid membrane environment. researchgate.net This sensitivity allows FLIM to be a robust method for differentiating lipid phase domains within live cells. researchgate.net

Table 1: Comparative Fluorescence Lifetime (FL) of DiI Analogs in Cellular Membranes
FluorophoreAverage Fluorescence Lifetime (ns)Inferred Membrane Phase Partitioning
DiIC12(3)1.26 ± 0.12Liquid-disordered (more fluid)
DiIC18(3)1.47 ± 0.49Liquid-ordered (more rigid)
Data sourced from research on differentiating lipid phase domains in cells using fluorescence lifetime. researchgate.net

Fluorescence Recovery After Photobleaching (FRAP) is a widely used microscopy technique to measure the two-dimensional lateral diffusion of fluorescently labeled molecules within a membrane. wikipedia.orgteledynevisionsolutions.com The method involves photobleaching the fluorophores in a small, defined region of interest (ROI) with a high-intensity laser pulse and then monitoring the rate at which fluorescence recovers in that region due to the movement of unbleached molecules from the surroundings. picoquant.com

FRAP studies using DiIC12(3) provide quantitative data on membrane fluidity and the effects of membrane components, such as cholesterol, on lipid mobility. Research has shown that the lateral diffusion of DiIC12(3) is significantly affected by the membrane's cholesterol content. In one key study, depleting cellular cholesterol was found to decrease the lateral diffusion coefficient of DiIC12(3) by approximately 30%. biologists.com Further investigations using FRAP revealed that cholesterol extraction not only slows the diffusion of lipid probes like DiIC12(3) but also significantly increases their immobile fraction, consistent with the formation of less fluid, solid-like phospholipid domains. nih.gov

Table 2: Effect of Cholesterol Depletion on DiIC12(3) Diffusion Dynamics Measured by FRAP
Treatment ConditionDiffusion Coefficient (D) (μm²/s)Immobile Fraction (%)
Control0.56 ± 0.058 ± 2
Cholesterol Depleted (120 min β-CD)0.32 ± 0.0436 ± 4
Cholesterol Depleted (SMase + β-CD)0.17 ± 0.0241 ± 4
Data represent diffusion coefficients and immobile fractions of DiIC12(3) in CHO cells under different cholesterol conditions. nih.gov β-CD (beta-cyclodextrin) and SMase (sphingomyelinase) are agents used to extract cholesterol.

Fluorescence polarization microscopy is a technique that provides information about the orientation of fluorescent molecules. By exciting the sample with polarized light and measuring the polarization of the emitted fluorescence, one can deduce the average orientation of the dye's absorption and emission dipoles.

For dialkylindocyanine dyes like DiIC12(3), this method is crucial for understanding how they integrate into the lipid bilayer. Studies have determined that the long axis of the indocarbocyanine fluorophore orients itself parallel to the surface of the membrane. thermofisher.com Meanwhile, the two lipophilic alkyl chains insert themselves into the hydrophobic core of the bilayer, perpendicular to the membrane plane. nih.govthermofisher.com This specific orientation is critical for the dye to function as an accurate reporter of membrane properties. Near-field scanning optical microscopy techniques, which can incorporate polarization, have been used to determine the fixed dipole orientations of individual DiIC12(3) molecules, providing high-resolution spatial information alongside orientational data. semi.ac.cn

Utilization of Spectral Shifts in Environmental Polarity Sensing

DiIC12(3) is a solvatochromic dye, meaning its spectral properties, particularly its fluorescence quantum yield, are dependent on the polarity of its solvent or local environment. aatbio.comaatbio.comnih.gov It is only weakly fluorescent in polar environments like water but becomes highly fluorescent when it enters a nonpolar, hydrophobic environment such as the interior of a lipid membrane. fishersci.co.ukwikipedia.org

This dramatic increase in fluorescence upon partitioning into a lipid bilayer is the primary principle behind its use as a membrane stain. The spectral shift is not merely an on/off signal; it can also report on the relative polarity of different membrane microenvironments. For instance, the less polar and less hydrated environment found in the liquid-ordered (Lo) phase of a membrane can be distinguished from the more polar or hydrated environment at the interface of a liquid-disordered (Ld) phase. researchgate.net While DiIC12(3) preferentially partitions to Ld phases, its fluorescence characteristics are nonetheless sensitive to the specific properties of that environment, allowing it to function as a probe for local membrane polarity and lipid packing. researchgate.net

Considerations for Photostability in Extended Imaging Sessions

Photostability, the ability of a fluorophore to resist photochemical destruction upon exposure to excitation light, is a critical parameter for long-term live-cell imaging. In general, synthetic fluorescent dyes like DiIC12(3) tend to offer superior photostability compared to fluorescent proteins. oup.com

DiIC12(3) is considered to be quite photostable when incorporated into the protective environment of a lipid membrane, making it suitable for extended time-lapse imaging and tracking of cellular dynamics. fishersci.co.ukevitachem.com However, no fluorophore is perfectly photostable, and DiIC12(3) is susceptible to irreversible photobleaching, particularly under the high-intensity laser illumination required for techniques such as confocal microscopy and FRAP. teledynevisionsolutions.com Therefore, in extended imaging sessions, it is crucial to manage illumination conditions carefully. This includes using the lowest possible laser power and shortest exposure times that still provide a sufficient signal-to-noise ratio to minimize both photobleaching and potential phototoxic effects on the sample. picoquant.com

Applications in Cellular and Tissue Imaging and Probing

Elucidation of Membrane Organization and Dynamics

DiIC12(3) has become instrumental in studying the intricate and dynamic nature of cellular membranes. Its unique chemical properties allow it to preferentially partition into specific membrane environments, providing researchers with a window into the spatial organization of lipids and proteins.

Visualization of Fluid Membrane Microdomains (Regions of Increased Fluidity - RIFs)

DiIC12(3) has a significant affinity for membrane regions with increased fluidity. This preference is attributed to its relatively short dodecyl (C12) hydrocarbon tails, which are more readily accommodated in the less tightly packed, thinner lipid bilayers characteristic of fluid domains. thermofisher.comnih.gov This property has been pivotal in the discovery and characterization of "Regions of Increased Fluidity" (RIFs), which are fluid membrane microdomains found in bacteria such as Bacillus subtilis and Escherichia coli. thermofisher.comnih.gov

In healthy, exponentially growing rod-shaped bacteria, DiIC12(3) staining reveals a distinctive spotty pattern, highlighting the presence of multiple, discrete RIFs. biotium.com These domains are not random but are associated with crucial cellular machinery, including the components responsible for lateral cell wall synthesis. thermofisher.combiotium.com The dye is currently the only tool capable of directly visualizing these naturally occurring RIFs in living cells. biotium.com The clarity of RIF visualization is dependent on experimental conditions; for instance, in B. subtilis, distinct RIFs are best observed during a stable logarithmic growth phase, as stressed cells may show smoother staining or larger, less defined patches. thermofisher.com

Analysis of Membrane Potential Alterations

While carbocyanine dyes as a class are used to measure membrane potential, this is not a primary application of DiIC12(3). thermofisher.com Potentiometric monitoring is more commonly performed with other specific carbocyanine derivatives, such as DiSC3(5) or DiOC2(3). nih.govplos.orgaatbio.com These dyes are cationic, and their accumulation in the cytoplasm or mitochondria is dependent on the negative-inside membrane potential. aatbio.com Depolarization leads to a release of the dye and a change in fluorescence. In contrast, DiIC12(3) is primarily valued for its properties as a lipophilic tracer and a reporter of membrane fluidity rather than as a direct sensor of membrane voltage. thermofisher.comappletonwoods.co.uk

Modulation of Membrane Properties through Environmental Factors

DiIC12(3) is a sensitive reporter for changes in membrane organization induced by various environmental factors and chemical agents.

Temperature: Temperature shifts can induce lipid phase separation in bacterial membranes. In B. subtilis, cold shock causes the formation of fluid membrane domains that can be visualized as distinct clusters with DiIC12(3) staining, confirming that cellular proteins like the sensor kinase DesK partition into these fluid phases. fao.org

Antibiotics: Many membrane-active antibiotics disrupt the organization of the bacterial membrane, and these effects can be visualized using DiIC12(3). For example, the antibiotic rhodomyrtone (B1254138) causes the regularly distributed RIFs in B. subtilis to collapse and fuse into a few large, hyperfluid domains. plos.org Similarly, antibiotics that cluster the precursor lipid II, such as vancomycin (B549263) and daptomycin, are also known to cause an accumulation of RIFs. biotium.comfao.org This response of RIFs to membrane depolarization and antibiotic stress makes DiIC12(3) a valuable tool in antibiotic mode-of-action studies. biotium.com

The table below summarizes the observed effects of different stressors on DiIC12(3) staining patterns in bacteria.

StressorOrganism(s)Observed Effect on DiIC12(3) StainingReference(s)
Rhodomyrtone B. subtilis, S. aureus, S. pneumoniaeCollapse and fusion of RIFs into large, hyperfluid foci. plos.org
Daptomycin B. subtilisAccumulation and clustering of RIFs. fao.org
Vancomycin B. subtilisClustering of fluid lipid domains. biotium.comfao.org
Nisin B. subtilisClustering of fluid lipid domains. biotium.comfao.org
Cold Shock B. subtilisFormation of fluid domain clusters. fao.org

Probing Bacterial Cell Membrane Architecture

DiIC12(3) has profoundly advanced the understanding of bacterial cell membrane architecture, moving beyond the classical fluid mosaic model to one that includes specialized functional microdomains. thermofisher.com By staining RIFs, DiIC12(3) has helped establish that bacterial membranes are not homogenous but are highly organized structures. thermofisher.comnih.gov

Research using this dye has demonstrated that in rod-shaped bacteria like B. subtilis and E. coli, RIFs are associated with MreB-dependent longitudinal cell elongation and house the cell wall synthesis machinery. thermofisher.com The dye can be adapted for use in other Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, although the distinct, focused RIFs seen in B. subtilis may not be present in bacteria with different growth patterns. thermofisher.com Staining in Gram-negative bacteria is also possible but may be less intense. thermofisher.com The disruption of the characteristic DiIC12(3) staining pattern serves as a key indicator of antibiotic-induced membrane stress, making it a crucial component of bacterial cytological profiling. biotium.complos.org

Cellular and Neuronal Tracing Methodologies

DiIC12(3) belongs to the DiI family of carbocyanine dyes, which are versatile lipophilic tracers used for labeling cells and mapping neuronal pathways. aatbio.com Once applied, the dye molecules insert into the plasma membrane and diffuse laterally, resulting in comprehensive labeling of the entire cell membrane, including its processes. This property makes it an excellent tool for both anterograde tracing (from the cell body to axon terminals) and retrograde tracing (from terminals back to the cell body). aatbio.com

A significant advantage of DiI and its analogs is their utility in both living and aldehyde-fixed tissues, allowing for post-mortem tracing of neuronal connections. The dye exhibits low cellular toxicity, permitting long-term studies of labeled cells in culture or developing organisms. appletonwoods.co.uk While longer-chain analogs like DiIC18(3) are very common, the slightly less lipophilic DiIC12(3) is sometimes easier to load into cell suspensions. thermofisher.com The primary limitations of this tracing technique are the relatively slow diffusion rate and the limited distance the dye can travel from the application site, particularly in fixed tissue.

Vascular Visualization and Perfusion Imaging Techniques

DiIC12(3) has demonstrated significant utility in the visualization of vascular networks through a technique known as "vessel painting". researchgate.netbiorxiv.org This method involves the perfusion of the dye into the vasculature, where it labels the endothelial cell membranes, providing a detailed map of the blood vessel architecture. researchgate.net

Research has indicated that the shorter alkyl chain of DiIC12(3) compared to DiIC18(3) makes it less hydrophobic. biorxiv.org This property can be advantageous, as it may allow the dye to remain soluble for a slightly longer duration during perfusion, potentially leading to better and more uniform staining of the vasculature. biorxiv.org

FeatureDiIC12(3)DiIC18(3)Reference
Alkyl Chain Length ShorterLonger biorxiv.org
Hydrophobicity Less hydrophobicMore hydrophobic biorxiv.org
Staining Quality Potentially better and more uniform stainingProne to aggregation leading to heterogeneous staining biorxiv.orgresearchgate.net

A significant advancement in vessel painting techniques has been the use of liposomes to deliver carbocyanine dyes. researchgate.netresearchgate.net The aggregation of hydrophobic dyes like DiI during perfusion can lead to heterogeneous staining and potential occlusion of capillaries. researchgate.net Encapsulating the dye within liposomes helps to prevent this aggregation, leading to more uniform and efficient labeling of the vasculature. researchgate.netresearchgate.net

Studies have shown that the use of neutral liposomes with DiIC12(3) is an effective approach for vascular labeling. researchgate.net The addition of DiIC12(3) to neutral liposomes results in more fluorescent liposomes, suggesting a more efficient incorporation of the dye compared to DiIC18(3). researchgate.net Furthermore, aggregates are generally not observed with DiIC12(3)-liposome solutions, which contributes to improved vessel painting efficiency. researchgate.net This liposome-mediated approach not only improves the homogeneity of vessel staining but also allows for the detailed delineation of endothelial cell contours. researchgate.net

Three-Dimensional Reconstruction of Vascular Networks

The lipophilic nature of the carbocyanine dye DiIC12(3) and its analogs, such as DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate), makes it a powerful tool for the detailed visualization and three-dimensional (3D) reconstruction of vascular networks. nih.gov When introduced into the circulatory system via cardiac perfusion, the dye rapidly incorporates into the plasma membrane of endothelial cells lining the blood vessels. nih.govnih.gov This immediate and stable labeling allows for subsequent imaging of thick tissue sections without significant loss of signal quality. mdpi.com

Using confocal microscopy, researchers can capture high-quality serial optical sections from these stained tissues, even at low magnification. nih.gov These stacks of digital images can then be processed with suitable software to generate intricate 3D models of the vascular architecture. mdpi.com This technique is not limited to visualizing the main vessel pathways; due to lateral diffusion of the dye within the lipid bilayer, finer structures that may not be in direct contact with the perfused dye solution also become labeled. nih.govmdpi.com This includes delicate angiogenic sprouts and the pseudopodial processes of endothelial cells, providing a comprehensive view of vascular remodeling and growth. mdpi.com

In Vivo Imaging of Vasculature

Carbocyanine dyes, including DiIC12(3) and its family members, are extensively used for in vivo and ex vivo imaging of the vasculature. mdpi.commerckmillipore.com The process, often termed "vessel painting," involves perfusing a solution containing the dye through the circulatory system of an experimental animal. nih.govplos.org The dye molecules quickly partition into the lipid phase of endothelial cell membranes upon contact, resulting in instantaneous and comprehensive labeling of the entire vascular tree. mdpi.com

This technique provides intense and stable fluorescence, allowing for immediate examination of tissues under conventional and confocal fluorescence microscopy. nih.gov Blood vessels labeled with DiI analogs typically appear intensely red when viewed with a rhodamine filter set. mdpi.com The stability of the labeling allows for the visualization of blood vessels for extended periods, with one study noting that the signal from DiIC12(3) combined with neutral liposomes persisted for at least one month. nih.gov

Recent advancements have optimized this method by combining the dye with liposomes, which prevents the formation of dye aggregates and leads to brighter, more uniform, and extensive labeling of the vasculature, including small veins that might be scarcely detectable with other staining formulations. nih.gov While direct in vivo imaging in living, circulating animals can be challenging due to the perfusion process, the technique is invaluable for obtaining a detailed snapshot of the complete vascular network at a specific moment in time. Analogs with longer excitation and emission wavelengths, such as DiR, are being explored for their potential in deep-tissue in vivo imaging, owing to the better penetration of infrared light through biological tissues. merckmillipore.commtak.hu

Integration in Flow Cytometry for Cell Analysis

The family of lipophilic carbocyanine dyes, which includes DiIC12(3), DiO, DiD, and DiR, serves as a versatile tool for cell analysis using flow cytometry. merckmillipore.commtak.hu These dyes are weakly fluorescent in aqueous environments but exhibit significantly enhanced fluorescence and high photostability once incorporated into lipid-rich structures like cell membranes. merckmillipore.comrutgers.edu When applied to a cell suspension, the dyes diffuse laterally within the plasma membranes, leading to uniform staining of the entire cell surface. merckmillipore.commtak.hu This stable labeling is crucial for obtaining reliable and reproducible data in flow cytometry, which analyzes cells on an individual basis as they pass through a laser beam. nih.gov The high extinction coefficients and short excited-state lifetimes of these dyes in lipid environments further contribute to their suitability for this application. rutgers.edu

Multi-Color Flow Cytometric Applications with Analogous Dyes

Multi-color flow cytometry allows for the simultaneous analysis of multiple cellular characteristics by using several fluorescent dyes that are excited by different lasers and emit light at distinct wavelengths. nih.govmdpi.com The carbocyanine dye family is particularly well-suited for this purpose due to the availability of analogs with a range of spectral properties. merckmillipore.commtak.hu

The distinct emission spectra of these dyes enable researchers to label different cell populations within a heterogeneous sample and analyze them simultaneously. merckmillipore.com For instance, DiO (green fluorescence) and DiI or DiIC12(3) (orange-red fluorescence) can be used with standard FITC and TRITC filter sets, respectively. merckmillipore.commtak.hu For more complex panels, other analogs like DiD (red fluorescence) and DiR (deep-red fluorescence) can be incorporated, often excited by a 633 nm He-Ne laser. merckmillipore.commtak.hu This spectral separation is key to minimizing fluorescence overlap, or "spillover," between detection channels, which is a critical consideration in designing multi-color flow cytometry experiments. nih.gov

The table below summarizes the spectral properties of common carbocyanine dyes used in multi-color applications.

Dye NameExcitation (approx. nm)Emission (approx. nm)Fluorescent ColorCommon Laser Line
DiO (DiOC18(3))484501GreenBlue (488 nm)
DiI (DiIC18(3))549565Orange-RedYellow-Green (561 nm)
DiIC12(3) 549 565 Orange-Red Yellow-Green (561 nm)
DiD (DiIC18(5))644665RedRed (633/640 nm)
DiR (DiIC18(7))750780Far-Red / InfraredRed (640 nm) or Near-IR

This table is generated based on typical spectral properties and may vary slightly depending on the specific environment and instrumentation.

Studies of Efflux Inhibition in Transporter Systems

A critical mechanism of multidrug resistance (MDR) in cells, particularly cancer cells, is the overexpression of ATP-binding cassette (ABC) transporter proteins that actively pump therapeutic agents out of the cell. nih.gov Functional assays to study the activity of these efflux pumps and to screen for potential inhibitors often rely on fluorescent substrates. openmicrobiologyjournal.com The fundamental principle involves loading cells with a lipophilic fluorescent dye that is a known substrate of a specific transporter. openmicrobiologyjournal.com

In cells with high transporter activity, the dye is rapidly effluxed, resulting in low intracellular fluorescence. openmicrobiologyjournal.com Conversely, if an effective inhibitor is present, the efflux is blocked, leading to the accumulation of the dye and a significant increase in cellular fluorescence. openmicrobiologyjournal.com This change in fluorescence intensity can be quantitatively measured using flow cytometry.

While DiIC12(3) itself is not commonly cited as a primary substrate in these specific assays, other carbocyanine dyes and lipophilic probes like DiOC2(3) and Rhodamine 123 are well-established substrates for major transporters such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2). merckmillipore.com Given that DiIC12(3) is a lipophilic cation that readily inserts into cell membranes, it shares fundamental properties with dyes used for this purpose. The methodology provides a robust platform for high-throughput screening of chemical libraries to identify new compounds that can reverse multidrug resistance by inhibiting transporter efflux.

The table below outlines common fluorescent substrates and their corresponding ABC transporters studied in efflux inhibition assays.

Fluorescent SubstrateAssociated ABC Transporter(s)
Rhodamine 123ABCB1 (P-gp), MRP1
DiOC2(3)ABCB1 (P-gp), MRP1, BCRP
Hoechst 33342ABCB1 (P-gp), ABCG2 (BCRP)
Calcein-AMABCB1 (P-gp), MRP1
DoxorubicinABCB1 (P-gp), ABCG2 (BCRP)

Interactions with Biomaterials and Nanotechnology Applications

Incorporation into Liposomal Systems for Enhanced Delivery and Imaging

DiIC12(3) is frequently incorporated into liposomal systems to serve as a fluorescent probe for imaging and to track the delivery of these vesicles. Its relatively lower hydrophobicity compared to longer-chain analogs like DiIC18(3) facilitates more efficient incorporation into liposomal membranes. This characteristic is particularly advantageous for creating stable and brightly fluorescent liposomal formulations.

Research has demonstrated that liposomes containing DiIC12(3) can significantly improve the visualization of biological structures. A notable application is in "vessel painting," a technique where dye-loaded liposomes are used to label blood vessels for fluorescence microscopy. Studies using neutral liposomes composed of DPPC and cholesterol have shown that DiIC12(3) provides more uniform and comprehensive staining of both large veins and microvessels in the brain compared to liposomes with the more hydrophobic DiIC18 dye.

The behavior of DiIC12(3) within the liposomal bilayer is influenced by the lipid composition. In two-component lipid systems that exhibit phase coexistence (gel and fluid phases), DiIC12(3) demonstrates a preference for the more disordered fluid phase. nih.govnih.gov This partitioning behavior is critical for accurately reporting on the dynamics and fluidity of specific domains within the liposome (B1194612) membrane. nih.govsmolecule.com For instance, in giant unilamellar vesicles (GUVs) designed to model lipid rafts, DiIC12(3) serves as a reliable marker for the liquid-disordered (ld) phase, allowing for clear visualization of phase separation. nih.govresearchgate.net The fluorescence lifetime and anisotropy of the dye provide quantitative data on the physical state of the liposomal membrane it inhabits. nih.govsmolecule.com

System ComponentKey FindingReference
Neutral Liposomes (DPPC:cholesterol 7:3)Incorporation of DiIC12(3) resulted in improved and more uniform staining of brain microvessels compared to liposomes with DiIC18.
GUVs (DPPC/DOPC/Cholesterol)DiIC12(3) localizes exclusively to the liquid-disordered (ld) phase, serving as a marker for this domain. nih.gov
Binary Lipid Mixture (DLPC/DSPC)Fluorescence Resonance Energy Transfer (FRET) measurements confirmed that DiIC12(3) preferentially partitions into the fluid phase of the lipid mixture. nih.gov
Ternary Lipid Systems (SPM/DOPC/Chol)The shorter alkyl chains of DiIC12(3) favor its partitioning into liquid-disordered phases enriched with unsaturated lipids like dioleoylphosphatidylcholine (DOPC). smolecule.com smolecule.com

Role in Drug Encapsulation and Delivery System Research

The fluorescent properties of DiIC12(3) make it a valuable tool in the research and development of drug encapsulation and delivery systems. By incorporating this dye into nanoparticles, liposomes, or other carriers, researchers can visually track their distribution within biological systems, from the cellular level to whole organisms. aatbio.com This tracking capability is essential for optimizing the design of targeted therapies, allowing for the assessment of how effectively a delivery vehicle reaches its intended site.

While DiIC12(3) itself is not the therapeutic agent, its co-encapsulation with a drug allows for the visualization of the carrier's pathway and its interaction with cells. For example, studies on endocytosis—the process by which cells absorb molecules—have used DiIC12(3) to follow the fate of lipid-based delivery systems. nih.govresearchgate.net Research in CHO cells showed that lipid analogues like DiIC12(3), which have shorter saturated tails, are predominantly sorted into the endocytic recycling compartment. nih.govresearchgate.net This contrasts with longer-chain analogues that are trafficked to late endosomes. nih.govresearchgate.net Such findings are crucial for designing drug carriers that can escape degradation in lysosomes and deliver their payload effectively.

The ability to label cells with DiIC12(3) for extended periods without significant toxicity also aids in assays that monitor the effects of drug delivery systems, such as in studies of tumor cell invasion or endothelial cell migration. corning.com

Studies on Dye Adsorption onto Solid Substrates for Single-Molecule Spectroscopy

The adsorption of individual DiIC12(3) molecules onto solid substrates has been a key area of investigation using single-molecule spectroscopy (SMS). nbi.dkresearchgate.net These studies provide fundamental insights into molecular-level heterogeneity and dynamics at interfaces, which is information obscured in ensemble measurements. utwente.nl By observing the fluorescence from a single DiIC12(3) molecule, researchers can probe its local environment, orientation, and photophysical behavior with high precision. semi.ac.cnsemi.ac.cn

Substrates such as glass and thin polymer films like polymethylmethacrylate (PMMA) have been commonly used for these experiments. nbi.dkresearchgate.netutwente.nl When a dilute solution of DiIC12(3) is deposited onto these surfaces, individual molecules can be spatially resolved using techniques like near-field scanning optical microscopy (NSOM) or far-field confocal microscopy. nbi.dkutwente.nlsemi.ac.cn

Key findings from these single-molecule studies include:

Environmental Sensitivity: The fluorescence spectrum and lifetime of a single DiIC12(3) molecule are highly sensitive to its immediate nano-environment. researchgate.netsemi.ac.cn Variations in spectra from one molecule to another on the same substrate reveal a wide distribution of local environments. researchgate.net

Fluorescence Blinking and Bleaching: Time-resolved measurements of single-molecule fluorescence show "blinking" (intermittent emission) and eventual photobleaching (irreversible loss of fluorescence). researchgate.net The blinking kinetics, where the molecule switches between bright "on" states and dark "off" states, can be attributed to processes like intersystem crossing to a triplet state. utwente.nl

Probing Surface Dynamics: In polymer films near the glass transition temperature, the diffusion and reorientation of single DiI molecules have been used to probe the heterogeneous dynamics of the polymer itself. utwente.nl

Adsorption Site Analysis: On silica (B1680970) surfaces, single-molecule studies with the related dye DiI have helped identify that problematic adsorption sites, which can cause issues in chromatography, are located at crystal surface defects. nih.gov

SubstrateTechniqueFindingReference
GlassConfocal MicroscopySingle molecules exhibit a broad range of fluorescence intensity fluctuations and spectral line shapes. researchgate.net
PMMAFar-Field MicroscopyThe excited-state lifetime of single molecules varies depending on spectral shifts and dipole orientation. semi.ac.cn
PMMANear-Field/Confocal MicroscopyTriplet state excursions in the millisecond range were observed for individual DiIC12 molecules. utwente.nl
SilicaSingle-Molecule SpectroscopyAdsorption sites causing chromatographic issues were identified as surface defects. nih.gov

Application in Characterizing Hard and Soft Biomaterials

DiIC12(3) and other dialkylcarbocyanine dyes are utilized to characterize the properties and interactions of both hard and soft biomaterials. aatbio.comaatbio.com Their ability to label membranes and other hydrophobic regions makes them effective probes for a variety of applications, from cell tracing within scaffolds to analyzing the organization of bacterial membranes.

In the context of hard and soft biomaterials , confocal laser scanning microscopy using these dyes has been employed for cell tracing. aatbio.comaatbio.com This allows researchers to monitor cell behavior, such as migration and integration, within three-dimensional material scaffolds, which is critical for tissue engineering applications.

As a probe for soft biomaterials , DiIC12(3) has been instrumental in studying the organization of biological membranes. For example, it was used to demonstrate that the cytoplasmic membrane of E. coli contains microdomains with distinct physical properties, and that the stability of these domains depends on the MreB cytoskeleton. nih.gov In these studies, single-particle tracking of individual DiIC12(3) molecules revealed that their diffusion is significantly faster when the MreB cytoskeleton is depolymerized, suggesting that the cytoskeleton helps to confine the dye within specific lipid domains. nih.gov The size of these domains was estimated to be around 40 nm. nih.gov

Furthermore, the photophysical properties of carbocyanine dyes are altered when incorporated into organized media like thin polymer films. nih.gov In such a highly restrictive environment, processes like photoisomerization can be completely inhibited, leading to an increase in fluorescence and triplet state formation. nih.gov This sensitivity allows the dye to report on the restrictive nature of the polymer matrix, providing a method to characterize the material's local properties.

Biomaterial TypeApplicationKey FindingReference
Hard/Soft ScaffoldsCell TracingDialkylcarbocyanine dyes are suitable for tracking cells within biomaterials using confocal microscopy. aatbio.com, aatbio.com
Soft (E. coli Membrane)Probing Membrane OrganizationDiIC12(3) diffusion increases upon MreB depolymerization, indicating MreB organizes lipid microdomains. nih.gov
Soft (Polymer Film)Characterizing Material EnvironmentThe highly organized polymer environment inhibits dye photoisomerization, altering its photophysical parameters like fluorescence yield. nih.gov

Mechanistic and Theoretical Underpinnings of Diic12 3 Behavior

Principles of Lipophilic Integration into Lipid Bilayers

The integration of DiIC12(3) into lipid bilayers is a spontaneous process driven by its amphiphilic character. researchgate.net The molecule consists of a polar indocarbocyanine headgroup and two nonpolar dodecyl (C12) alkyl chains. researchgate.netnih.gov This structure allows it to readily insert its hydrophobic alkyl tails into the core of the lipid bilayer, while the charged headgroup remains oriented towards the aqueous environment, roughly perpendicular to the plane of the bilayer. researchgate.net

This insertion is energetically favorable as it removes the hydrophobic chains from the aqueous phase, a process known as the hydrophobic effect. Once incorporated, the dye can diffuse laterally within the membrane, effectively labeling the entire cell membrane over time. umich.eduaatbio.com The fluorescence of DiIC12(3) is significantly enhanced upon incorporation into the hydrophobic environment of the membrane compared to its weak fluorescence in water, providing a high signal-to-noise ratio for imaging. smolecule.comaatbio.com

Biophysical Mechanisms Governing Lateral Diffusion in Membranes

The lateral diffusion of DiIC12(3) within the lipid bilayer is a key characteristic that enables its use as a membrane tracer. umich.edu This movement is governed by the fluidity of the membrane, which is influenced by factors such as lipid composition, temperature, and the presence of cholesterol. capes.gov.brresearchgate.net In a fluid-phase bilayer, the dye molecules can move freely, with diffusion coefficients typically in the range of 10⁻⁸ to 10⁻⁷ cm²/s. umich.edu

The diffusion of DiIC12(3) is primarily Brownian, meaning it results from random collisions with surrounding lipid molecules. nih.gov However, the diffusion can be influenced by the organization of the membrane into different domains. For instance, in the bacterium E. coli, the diffusion of DiIC12(3) is heterogeneous, with both a slow, almost immobile fraction and a faster-moving fraction, suggesting the presence of distinct lipid domains. nih.gov The actin homolog MreB plays a role in organizing these domains and restricting the diffusion of the dye. nih.gov

Influence of Alkyl Chain Length on Membrane Partitioning and Fluidity Preference

The length of the alkyl chains on carbocyanine dyes significantly influences their partitioning behavior within membranes that exhibit phase separation into liquid-ordered (Lo) and liquid-disordered (Ld) domains. researchgate.net DiIC12(3), with its relatively short 12-carbon chains, shows a preference for more fluid, liquid-disordered regions of the membrane. researchgate.netnih.gov This is in contrast to carbocyanine dyes with longer saturated alkyl chains, such as DiIC18(3), which preferentially partition into more ordered, gel-like domains. researchgate.net

This differential partitioning is a critical factor in its use as a probe for membrane organization. For example, in Chinese Hamster Ovary (CHO) cells, DiIC12(3) is primarily found in the endocytic recycling compartment, while the longer-chain DiIC16(3) is delivered to late endosomes. researchgate.netnih.gov This sorting is attributed to the preference of the shorter-chain dye for the more fluid membranes of the recycling compartment. researchgate.net The partitioning behavior of DiIC12(3) is also influenced by cholesterol, which can modulate membrane fluidity and the organization of lipid domains. smolecule.com

Molecular Interactions with Cellular Structural Components (e.g., MreB)

In bacteria, the lateral diffusion and spatial organization of DiIC12(3) are not solely governed by lipid-lipid interactions but are also influenced by interactions with cellular structural components. A key example is the bacterial actin homolog, MreB. In Escherichia coli, a functional MreB cytoskeleton is crucial for the organization of the cytoplasmic membrane and controls the diffusion of membrane components, including DiIC12(3). nih.gov

Studies have shown that DiIC12(3) localizes to distinct, fluid microdomains within the E. coli cytoplasmic membrane, and the stability of these domains is dependent on polymerized MreB. nih.govresearchgate.net In cells with a functional MreB, the diffusion of DiIC12(3) is heterogeneous, with a significant fraction of the dye molecules appearing almost immobile, suggesting they are contained within these MreB-organized domains. nih.gov When MreB polymerization is inhibited, the diffusion of DiIC12(3) becomes faster and more homogeneous, indicating a loss of this organizational constraint. nih.gov This suggests that MreB plays a role in creating diffusion barriers or corrals that restrict the movement of lipids and associated probes like DiIC12(3). nih.gov

Theoretical Models for Environment-Sensitive Fluorescence Response

The fluorescence of DiIC12(3) is highly sensitive to its local environment, a property known as solvatochromism. escholarship.orgcolorado.edu The dye is weakly fluorescent in aqueous solutions but exhibits a significant increase in fluorescence quantum yield upon partitioning into the hydrophobic interior of a lipid bilayer. smolecule.comaatbio.com This phenomenon is central to its application as a membrane stain.

The theoretical basis for this environment-sensitive fluorescence lies in the photophysical properties of the indocarbocyanine chromophore. In a polar environment like water, non-radiative decay pathways, such as rotational motion around the polymethine bridge, are highly efficient, leading to quenching of fluorescence. capes.gov.broup.com When the dye inserts into the more viscous and constrained environment of the lipid bilayer, these rotational motions are restricted. capes.gov.broup.com This reduction in non-radiative decay increases the probability of radiative decay, resulting in enhanced fluorescence.

Furthermore, the fluorescence lifetime of DiIC12(3) can also provide information about the local membrane environment. researchgate.net The fluorescence lifetime is sensitive to the microviscosity of the chromophore's immediate surroundings. researchgate.net Therefore, changes in membrane fluidity, such as those occurring during a phase transition, can be monitored by measuring changes in the fluorescence intensity and lifetime of DiIC12(3). capes.gov.brresearchgate.net For example, the fluorescence lifetime of DiIC12(3) increases in more ordered membrane phases, reflecting the increased viscosity and restriction of molecular motion. researchgate.net

Computational and Quantitative Analysis Strategies

Image Processing and Three-Dimensional Reconstruction Algorithms

The analysis of cellular and tissue structures labeled with DiIC12(3) heavily relies on advanced image processing and three-dimensional (3D) reconstruction algorithms. These computational tools are essential for extracting meaningful quantitative data from complex fluorescence microscopy images.

Fluorescence microscopy, particularly confocal and two-photon microscopy, is often used to acquire high-resolution optical sections of DiIC12(3)-labeled specimens. nih.govresearchgate.net These serial optical sections can then be compiled to generate 3D reconstructions of intricate biological structures, such as vascular networks. nih.govresearchgate.net Software packages like the Leica Application Suite Advanced Fluorescence (LAS AF) are utilized to create these 3D models from stacks of confocal images. researchgate.net For instance, 3D reconstructions of retinal vasculature have been successfully generated, providing a comprehensive "bird's eye" view of the entire vascular network. researchgate.net

Iterative deconvolution is a powerful image processing technique used to enhance the spatial resolution of fluorescence images, including those of DiIC12(3). molbiolcell.org By computationally reversing the blurring inherent in microscopy, deconvolution algorithms produce sharper, more detailed images, which are crucial for accurate 3D reconstructions and subsequent quantitative analysis. molbiolcell.org This approach has been instrumental in visualizing fine cellular structures like filopodia and microvilli labeled with lipophilic dyes. molbiolcell.org

Furthermore, image processing algorithms are employed to identify and segment specific regions of interest (ROIs) within an image. scian.cl For example, in studies of lipid monolayers, segmentation algorithms can identify individual lipid domains labeled with DiIC12(3), allowing for the quantitative analysis of their morphological properties. scian.cl This segmentation is a critical first step for many quantitative analyses, including those involving machine learning. scian.clbiorxiv.org

Quantitative Analysis of Fluorescence Data in Heterogeneous Biological Systems

The heterogeneous nature of biological membranes presents a significant challenge for the quantitative analysis of fluorescence data from probes like DiIC12(3). To address this, several computational and statistical strategies are employed to ensure robust and accurate interpretation of the data.

A key strategy is the normalization of fluorescence intensity. To account for variations in membrane composition and dye concentration, the fluorescence signal of DiIC12(3) can be referenced to another lipid-binding probe, such as Laurdan. This ratiometric approach helps to correct for potential artifacts and provides a more accurate representation of the dye's distribution within different membrane environments.

Quantitative co-localization analysis is another vital tool. nih.gov By comparing the spatial distribution of DiIC12(3) with that of other fluorescently labeled molecules, such as proteins or other lipids, researchers can infer functional relationships. mdpi.com Pearson's correlation coefficient is a commonly used statistical measure to quantify the degree of co-localization between two fluorescent signals. molbiolcell.orgmdpi.com For example, studies have used this method to compare the trafficking of DiIC12(3) with that of transferrin in hepatic cells, revealing insights into endocytic sorting pathways. nih.gov

Frequency histograms are used to represent the distribution of fluorescence ratios in different cellular compartments, providing a quantitative measure of the sorting of lipid analogues. semanticscholar.org This type of analysis allows for a detailed comparison of the trafficking behavior of different lipid probes within the complex endocytic system. semanticscholar.org

Application of Machine Learning and Deep Learning for Image Analysis

Deep learning algorithms, particularly convolutional neural networks (CNNs), are increasingly being used for the segmentation of 3D images of biological structures. nih.gov These algorithms can be trained on manually annotated images to recognize and delineate specific features, such as blood vessels or cellular compartments. biorxiv.org For instance, a supervised deep learning algorithm has been used to segment images of vasculature stained with lipophilic dyes, allowing for the automated extraction of quantifiable measures like vessel lumen intensity and radius. biorxiv.org This automated approach significantly reduces the time and effort required for image analysis compared to manual methods. biorxiv.org

Machine learning models can also be trained to classify cells into different phenotypic groups based on their morphology, as revealed by DiIC12(3) staining. vu.lt In one study, a machine learning workflow was developed to distinguish between contractile and synthetic phenotypes of vascular smooth muscle cells. vu.lt The software was trained to recognize specific cell shapes and sizes, enabling the automated and high-content analysis of miRNA effects on cell phenotype. vu.lt

Statistical Approaches for Membrane Domain Identification

Identifying and characterizing distinct domains within biological membranes is a key application of fluorescent probes like DiIC12(3). Statistical methods are crucial for analyzing the spatial distribution of the dye and identifying non-random patterns that may indicate the presence of membrane domains.

Cluster analysis is a powerful statistical approach for identifying lipid domains from super-resolution microscopy data. Algorithms like DBSCAN (Density-Based Spatial Clustering of Applications with Noise) can be used to group points of high fluorescence intensity, thereby identifying potential domain structures. This method is particularly useful for analyzing the distribution of DiIC12(3) in heterogeneous membranes and understanding its partitioning behavior.

In studies of lipid monolayers, quantitative analysis of the patterns formed by DiIC12(3)-labeled domains can reveal information about their organization. scian.cl For example, the frequency of the highest gap distance between domains can be analyzed to determine if they form a hexagonal lattice, providing insights into the physical principles governing membrane organization. scian.cl

Statistical image analysis can also be used to quantify the distribution of fluorescent probes in the plasma membrane and compare it to that of other molecules. molbiolcell.org This allows researchers to investigate the colocalization of DiIC12(3) with specific lipid raft markers or other membrane components, providing evidence for the existence and composition of different membrane microdomains. mdpi.com

Methodological Considerations and Future Research Directions

Optimization of Staining Protocols for Diverse Biological Specimens

The success of DiIC12(3) as a membrane stain hinges on the adaptation of staining protocols to the specific biological specimen under investigation. Key factors to consider include the dye concentration, incubation time and temperature, and the choice of solvent.

For general cell membrane labeling, a standard approach involves preparing a stock solution of DiIC12(3) in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695), which is then diluted in a serum-free medium. To avoid cytotoxicity, concentrations typically range from 1 to 10 µM, with incubation times of 5 to 20 minutes at 37°C for adherent cells. Shorter incubation times of less than 30 minutes are recommended to minimize potential cellular toxicity. For suspension cells, sulfonated versions of carbocyanine dyes may offer improved solubility in aqueous media. The shorter 12-carbon alkyl chains of DiIC12(3) allow for faster incorporation into membranes compared to its longer-chain analog, DiIC18(3), making it suitable for studies requiring rapid labeling.

In the context of neuronal tracing, the application method can be adapted for fixed tissues, where direct application of DiIC12(3) crystals facilitates long-range tracing of neuronal pathways. For live-cell imaging of neurons, solution-based applications are more appropriate.

For labeling vasculature, a technique known as "vessel painting" has been optimized using DiIC12(3). This method involves the perfusion of a DiIC12(3) solution, often in combination with liposomes to improve dye delivery and uniformity. researchgate.netresearchgate.net One study demonstrated that DiIC12(3) incorporated into neutral liposomes significantly improved the staining of various blood vessel types in the mouse brain compared to other dyes.

The table below summarizes key parameters for optimizing DiIC12(3) staining across different applications.

ApplicationSpecimen TypeTypical ConcentrationIncubation TimeKey Considerations
General Cell Staining Adherent Cells1-10 µM5-20 min at 37°CUse serum-free media to avoid aggregation.
Suspension CellsVariableVariableConsider sulfonated analogs for better solubility.
Neuronal Tracing Fixed TissueCrystal ApplicationLong-termAllows for long-range tracing.
Live NeuronsSolution ApplicationShort-termSuitable for dynamic imaging.
Vascular Imaging Whole Organ (e.g., mouse brain)Perfusion with LiposomesN/ALiposomes enhance staining intensity and uniformity. researchgate.netnih.gov

Strategies for Mitigating Dye Aggregation and Enhancing Staining Uniformity

A significant challenge in working with DiIC12(3) and other lipophilic carbocyanine dyes is their tendency to aggregate in aqueous solutions, leading to heterogeneous staining and potential artifacts. researchgate.netresearchgate.net

Several strategies can be employed to mitigate these issues:

Solvent Selection: While DMSO is a common solvent for preparing stock solutions, ethanol or tetrahydrofuran (B95107) can be used as alternatives for more hydrophobic applications. It is crucial to avoid high concentrations of solvents like DMSO that can disrupt membrane integrity.

Use of Liposomes: Incorporating DiIC12(3) into liposomes, particularly neutral liposomes (NLs), has proven highly effective in preventing dye aggregation and improving the homogeneity of vessel painting. researchgate.netresearchgate.netresearchgate.net This approach leads to brighter and more uniform labeling of the vasculature, including veins that are often poorly stained with other methods. researchgate.netresearchgate.net The use of NLs prevents the formation of large dye aggregates that could otherwise occlude blood vessels. researchgate.net

Hydrogel-Based Methods: A novel vessel-labeling method called VALID transforms the lipophilic dye solution into a hydrogel using gelatin. This technique restrains dye aggregation, resulting in complete and uniform vessel-labeling with high signal-to-background ratios. researchgate.netresearchgate.net

Optimized Dilution: Diluting the dye stock solution in a serum-free medium is recommended to prevent aggregation that can occur in the presence of serum proteins.

Temperature Control: Pre-warming the dye solution can help to prevent precipitation and aggregation. Researchers should also be mindful of temperature-induced phase transitions in lipid bilayers, which can alter dye distribution.

Monitoring Aggregation: Absorbance spectroscopy can be used to detect dye aggregation, which causes shifts in the spectral peaks.

Compatibility with Tissue Clearing Techniques

The combination of fluorescent labeling with tissue clearing techniques allows for three-dimensional visualization of structures deep within intact tissues. While many tissue clearing methods involve the removal of lipids, which can lead to the washout of lipophilic dyes like DiIC12(3), several strategies have been developed to ensure compatibility. biorxiv.orgresearchgate.net

Hydrogel-based clearing methods, such as CLARITY (Clear Lipid-exchanged Acrylamide-hybridized Rigid Imaging/Immunostaining/in situ hybridization-compatible Tissue hydrogel), work by embedding the tissue in a hydrogel matrix that preserves the structural integrity and biomolecules while lipids are removed. nih.govviamedica.pl Studies have shown that certain lipophilic dyes, particularly those with aldehyde-fixable groups, are well-retained in the tissue after CLARITY processing. biorxiv.orgbiorxiv.org For instance, SP-DiIC18 has been shown to be compatible with CLARITY and BrainFilm, a method for compressing cleared tissue for faster imaging. biorxiv.org

Solvent-based clearing techniques, such as 3DISCO (3D imaging of solvent-cleared organs) and iDISCO (immunolabeling-enabled 3DISCO), utilize organic solvents to render tissues transparent. nih.goveinj.org While these methods can be harsh on lipophilic dyes, the VALID method, which uses a hydrogel to deliver the dye, has been shown to enhance the compatibility of lipophilic dyes with solvent-based clearing protocols. researchgate.netresearchgate.net Another approach involves using aldehyde-fixable analogs of DiI, which are better retained in the tissue during the clearing process. biorxiv.org

The compatibility of DiIC12(3) with various clearing methods is an active area of research. While some studies suggest that shorter-chain DiI analogs like DiIC12(3) may not be as well-retained as their longer-chain counterparts after clearing, the development of new delivery methods and fixable dye variants continues to expand the possibilities for 3D imaging with this versatile probe. biorxiv.org

Development of Multi-Labeling Approaches with Complementary Probes

The spectral properties of DiIC12(3), with an excitation maximum around 549 nm and an emission maximum around 565 nm, make it suitable for multi-labeling experiments in conjunction with other fluorescent probes. Its emission falls within the range of standard TRITC filter sets. aatbio.comthermofisher.com

For successful multi-labeling, careful selection of complementary probes with distinct spectral characteristics is essential to minimize spectral overlap and bleed-through. DiIC12(3) can be combined with:

Green Fluorescent Probes: Dyes like DiO (3,3'-dioctadecyloxacarbocyanine perchlorate), which has green fluorescence, can be used alongside the orange-red emitting DiIC12(3) for two-color imaging. aatbio.comaatbio.com

Far-Red and Infrared Dyes: For multi-color imaging, especially in tissues with high autofluorescence, red-shifted dyes like DiD (1,1'-dioctadecyl-3,3,3',3'-tetramethylindodicarbocyanine perchlorate) and DiR (1,1'-dioctadecyl-3,3,3',3'-tetramethylindotricarbocyanine iodide) are valuable alternatives. aatbio.comaatbio.com

Nuclear Stains: DiIC12(3) labeling of the plasma membrane can be complemented with nuclear stains like DAPI or Hoechst dyes to visualize both the cell boundary and the nucleus. thermofisher.combiotechsolutions.ro

Immunofluorescence: DiIC12(3) can be used in combination with immunostaining to simultaneously visualize cell membranes and specific protein targets. nih.gov However, it is important to note that the detergents used in some antibody labeling protocols can potentially extract lipophilic dyes. Using fixable analogs of DiI can help to mitigate this issue. thermofisher.com

When designing multi-labeling experiments, it is crucial to consider the filter sets available on the fluorescence microscope and to perform control experiments to check for spectral bleed-through between channels.

Prospects for High-Throughput Screening Methodologies

The properties of DiIC12(3), including its bright fluorescence, low cytotoxicity when used appropriately, and ease of use, make it a candidate for integration into high-throughput screening (HTS) platforms. biotechsolutions.ro HTS assays are essential for modern drug discovery and require robust and reproducible methods for analyzing large numbers of samples. nih.gov

DiIC12(3) can be utilized in various HTS applications, such as:

Cell Viability and Proliferation Assays: Changes in cell number and morphology can be quantified by automated microscopy of DiIC12(3)-stained cells.

Cell Migration and Invasion Assays: The dye can be used to pre-label cells to track their movement in assays that model processes like tumor cell invasion. biotechsolutions.ro

Analysis of Cellular Structures: Automated image analysis can be applied to quantify changes in membrane morphology or the distribution of DiIC12(3) in response to different compounds.

The use of multi-well plates, automated liquid handling, and high-content imaging systems can facilitate the use of DiIC12(3) in an HTS format. nih.govcore.ac.uk Furthermore, the development of three-dimensional cell culture models, such as multicellular spheroids, for HTS applications presents an opportunity to use DiIC12(3) to analyze cellular organization and interactions in a more physiologically relevant context. nih.gov The compatibility of DiIC12(3) with microfluidic platforms also opens up possibilities for high-throughput single-cell analysis. jove.com

As HTS technologies continue to evolve, the demand for reliable and versatile fluorescent probes like DiIC12(3) is expected to grow, driving further research into its applications in large-scale cellular screening.

Q & A

Q. What are the standard protocols for incorporating DiIC12(3) into cell membranes for fluorescence labeling?

DiIC12(3) is a lipophilic carbocyanine dye commonly used for membrane labeling. A standard protocol involves dissolving the dye in organic solvents (e.g., DMSO or ethanol) and diluting it in serum-free medium to avoid aggregation. For adherent cells (e.g., endothelial cells), incubation at 37°C for 5–20 minutes followed by washing with PBS is typical . Pre-warming the dye solution and optimizing concentration (e.g., 1–10 µM) are critical to avoid cytotoxicity. For suspension cells, sulfonated analogs (e.g., SP-DiIC18(3)) may improve solubility in aqueous media .

Q. How does the hydrocarbon chain length of DiIC12(3) influence its membrane incorporation compared to longer-chain analogs like DiIC18(3)?

The shorter 12-carbon chain of DiIC12(3) enables faster incorporation into membranes compared to DiIC18(3), which has stronger lipid anchoring due to its longer chain. This property makes DiIC12(3) suitable for dynamic membrane studies requiring rapid labeling, though it may exhibit lower retention in long-term experiments . Methodologically, researchers should match the dye’s chain length to the lipid composition of the target membrane to minimize mismatches that affect labeling efficiency .

Q. What are the primary applications of DiIC12(3) in cell biology research?

DiIC12(3) is widely used for:

  • Membrane dynamics : Tracking lateral diffusion, vesicle fusion, and lipid raft formation.
  • Cell tracing : Long-term labeling of endothelial cells, neurons, or liposomes in co-culture systems .
  • Quantitative assays : Measuring membrane potential or lipid order via fluorescence lifetime imaging (FLIM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence intensity data when using DiIC12(3) across different lipid environments?

Discrepancies often arise from variations in lipid phase (e.g., liquid-disordered vs. gel phases), cholesterol content, or membrane charge. For example:

  • DiIC12(3) incorporates more efficiently into liquid-disordered phases than gel phases.
  • Negatively charged lipids (e.g., phosphatidylserine) reduce dye incorporation due to electrostatic repulsion. Methodological solutions include:
  • Validating membrane composition via mass spectrometry or TLC.
  • Using absorbance spectroscopy to quantify dye incorporation efficiency .
  • Pairing with FLIM to distinguish environmental effects from concentration-dependent intensity changes .

Q. What experimental design considerations are critical for minimizing artifacts in DiIC12(3)-based membrane studies?

Key factors include:

  • Solvent selection : Avoid solvents that disrupt membrane integrity (e.g., high DMSO concentrations).
  • Temperature control : Phase transitions in lipid bilayers (e.g., during cooling/heating) can alter dye distribution.
  • Quenching controls : Use lipid vesicles without dye to account for autofluorescence.
  • Aggregation monitoring : Measure absorbance spectra (e.g., peaks at ~549 nm for monomeric DiIC12(3)) to detect dye aggregation, which causes spectral shifts .

Q. How can researchers optimize DiIC12(3) protocols for neuron-specific tracing in complex tissue models?

Advanced applications require:

  • Crystal vs. solution labeling : Direct application of DiIC12(3) crystals to fixed tissues enables long-range neuronal tracing, while Vybrant™ solutions are better for live-cell imaging .
  • Fixation compatibility : Paraformaldehyde fixation preserves membrane integrity but may reduce fluorescence; optimize post-fixation washing steps.
  • Multi-modal imaging : Combine with Hoechst 33342 (nuclear stain) and confocal microscopy to resolve labeled neurons in 3D reconstructions .

Q. What statistical and computational approaches are recommended for analyzing DiIC12(3) fluorescence data in heterogeneous membranes?

For robust analysis:

  • Cluster analysis : Use algorithms like DBSCAN to identify lipid domains in super-resolution microscopy data.
  • Normalization : Reference fluorescence intensity to lipid-binding probes (e.g., Laurdan) to account for membrane heterogeneity.
  • Error modeling : Include uncertainties from dye concentration, photobleaching rates, and detector sensitivity in regression models .

Methodological Resources

  • Data Tables :

    ParameterDiIC12(3)DiIC18(3)
    λexem549/565 nm549/565 nm
    Incorporation Time5–20 min30–60 min
    Retention in MembranesModerateHigh
    Solubility in WaterLowVery Low
    Source:
  • Key References :

    • Bhowmik et al. (2001): Photophysical properties in lipid membranes .
    • Sidorowicz et al. (2005): Spectral shifts in charged lipid environments .
    • Thermo Fisher protocols: Neuronal tracing and live-cell labeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.